molecular formula C7H8BNO4 B596062 2-Methyl-4-nitrophenylboronic acid CAS No. 1228829-54-6

2-Methyl-4-nitrophenylboronic acid

Cat. No.: B596062
CAS No.: 1228829-54-6
M. Wt: 180.954
InChI Key: MTRNMFMWHXCMFQ-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrophenylboronic acid is an organoboron compound with the molecular formula C7H8BNO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methyl group at the second position and a nitro group at the fourth position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

2-Methyl-4-nitrophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, this compound, which is a formally nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM coupling reaction. This reaction enables the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways and synthetic processes .

Pharmacokinetics

It is known that the compound has a molecular weight of 18095 . Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including its chemical structure, the physiological environment, and the presence of transport proteins .

Result of Action

The primary result of the action of this compound is the formation of carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents and conditions used in the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-nitrophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-methyl-4-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and yields the desired boronic acid after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization or chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitrophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reducing agents like hydrogen gas with a palladium on carbon catalyst or sodium borohydride.

Major Products Formed

    Suzuki-Miyaura Coupling: The major product is the biaryl compound formed by the coupling of the boronic acid with the halide.

    Oxidation: The major product is 2-methyl-4-nitrophenol.

    Reduction: The major product is 2-methyl-4-aminophenylboronic acid.

Scientific Research Applications

2-Methyl-4-nitrophenylboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: It can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: The compound may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the methyl and nitro substituents, making it less sterically hindered and electronically different.

    4-Nitrophenylboronic Acid: Similar but lacks the methyl group, affecting its reactivity and solubility.

    2-Methylphenylboronic Acid: Lacks the nitro group, which significantly alters its electronic properties and reactivity.

Uniqueness

2-Methyl-4-nitrophenylboronic acid is unique due to the presence of both the methyl and nitro groups on the phenyl ring. These substituents influence the compound’s electronic properties, making it more reactive in certain types of reactions, such as Suzuki-Miyaura coupling. The combination of these groups also affects the compound’s solubility and stability, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(2-methyl-4-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRNMFMWHXCMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)[N+](=O)[O-])C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742681
Record name (2-Methyl-4-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228829-54-6
Record name B-(2-Methyl-4-nitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228829-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-4-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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